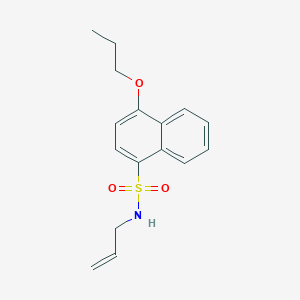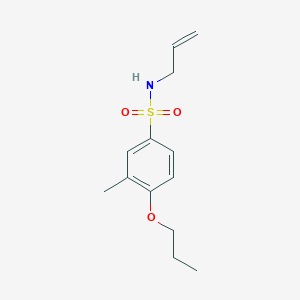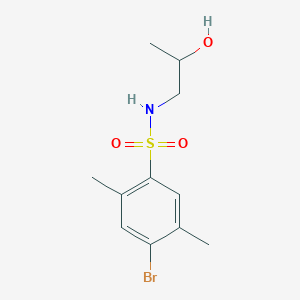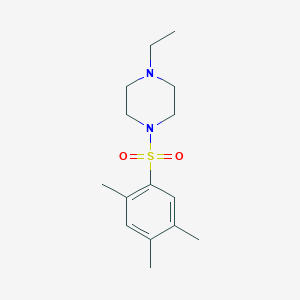
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, also known as CHD or Chlorhexidine Digluconate, is an antiseptic and disinfectant agent that has been widely used in various fields including medicine, dentistry, and veterinary medicine. CHD has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, fungi, and viruses.
Mécanisme D'action
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide works by disrupting the cell membrane of microorganisms, leading to leakage of intracellular contents and ultimately cell death. It also disrupts the DNA and RNA synthesis of microorganisms, further inhibiting their growth.
Biochemical and Physiological Effects:
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been shown to have low toxicity and is generally well-tolerated by humans. However, it can cause skin irritation and allergic reactions in some individuals. 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has also been shown to have a mild cytotoxic effect on human cells at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is a widely used and well-studied antimicrobial agent that has been shown to have broad-spectrum activity. It is also relatively inexpensive and easy to obtain. However, 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide can be affected by environmental factors such as pH and temperature, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide. One area of interest is the development of new formulations and delivery systems for 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, which could increase its effectiveness and expand its applications. Another area of interest is the investigation of 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide's potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanisms of action of 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide and to identify any potential long-term effects of its use.
Méthodes De Synthèse
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-amino-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with gluconic acid to form 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide digluconate.
Applications De Recherche Scientifique
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its antimicrobial activity and has been used in various applications such as wound care, oral care, and surgical site preparation. It has also been used as a preservative in cosmetics and personal care products. In addition, 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been shown to have potential as an anti-cancer agent and has been studied for its ability to inhibit the growth of tumor cells.
Propriétés
Nom du produit |
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H16ClNO3S |
Poids moléculaire |
277.77 g/mol |
Nom IUPAC |
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-7-5-11(8(2)4-10(7)12)17(15,16)13-6-9(3)14/h4-5,9,13-14H,6H2,1-3H3 |
Clé InChI |
MLYKAFKVGDLBAR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC(C)O |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)







![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
